molecular formula C8H15NO4 B127537 L-Allysine ethylene acetal CAS No. 215054-80-1

L-Allysine ethylene acetal

Cat. No.: B127537
CAS No.: 215054-80-1
M. Wt: 189.21 g/mol
InChI Key: RQULWPSGQYZREI-LURJTMIESA-N
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Description

L-Allysine ethylene acetal is a derivative of lysine, an essential amino acid. It is a compound of interest in various scientific fields due to its unique chemical structure and reactivity. The compound is often used as a precursor in the synthesis of other chemical entities and has applications in both research and industrial settings.

Preparation Methods

L-Allysine ethylene acetal can be synthesized through several methods. One common synthetic route involves the reaction of lysine with ethylene glycol under acidic conditions to form the acetal. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

L-Allysine ethylene acetal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic chemistry .

Scientific Research Applications

L-Allysine ethylene acetal has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the study of collagen cross-linking and tissue remodeling. In medicine, it is investigated for its potential role in the treatment of fibrotic diseases and as a biomarker for certain metabolic conditions. Industrially, it is used in the production of specialized polymers and materials .

Comparison with Similar Compounds

L-Allysine ethylene acetal is unique compared to other lysine derivatives due to its acetal protection, which provides stability and reactivity under specific conditions. Similar compounds include L-2-Aminoadipic acid, L-Pyroglutamic acid, and L-Glutamic acid γ-(3-carboxy-4-nitroanilide) ammonium salt. These compounds share some structural similarities but differ in their reactivity and applications. This compound’s unique properties make it particularly valuable in synthetic chemistry and biomedical research .

Properties

IUPAC Name

(2S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c9-6(8(10)11)2-1-3-7-12-4-5-13-7/h6-7H,1-5,9H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQULWPSGQYZREI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(O1)CCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262449
Record name (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215054-80-1
Record name (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215054-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxolane-2-pentanoic acid, α-amino-, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a 200 mL microjar, 4.73 g of D,L-allysine ethylene acetal and 4.1 mg of catalase (derived from bovine liver, Sigma) were dissolved in 100 mL of 10 mM phosphate buffer (pH 8.3). Then, 2.37 g of immobilized D-amino acid oxidase (of the Trigonopsis origin, Boehringer Mannheim) was added and the reaction was conducted with stirring and 0.5 mL/min. aeration at 25° C. for 12 hours. This reaction mixture was filtered and the filtrate was subjected to HPLC analysis. The substrate residue rate was 50%. The filtrate was also concentrated under reduced pressure, added methanol, and stirred under cooling with ice bath, and the precipitated L-allysine ethylene acetal was collected by filtration and dried to provide 1.73 g of pure L-allysine ethylene acetal. By HPLC analysis, the chemical purity of this product was found to be 99% (Finepak SIL C18-5, Nippon Bunko), and the optical purity was 100% e.e. (CROWNPAK CR(+), Daicel).
[Compound]
Name
D-amino acid
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using L-Allysine ethylene acetal in the total synthesis of (+)-epiquinamide?

A1: The selection of this compound as a starting material likely stems from its structural similarity to the target molecule, (+)-epiquinamide. Both molecules share a similar carbon backbone, and the presence of specific functional groups in this compound likely facilitates the subsequent synthetic steps. [] The researchers aimed for a stereoselective synthesis, meaning they carefully controlled the formation of specific stereoisomers. The chirality of this compound as a starting material likely plays a role in achieving this stereoselectivity.

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